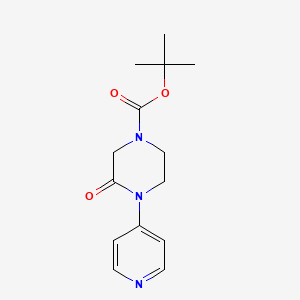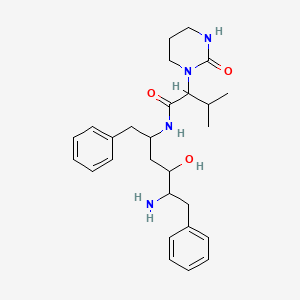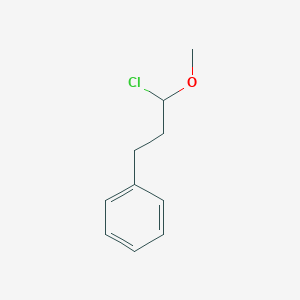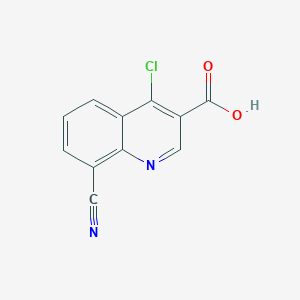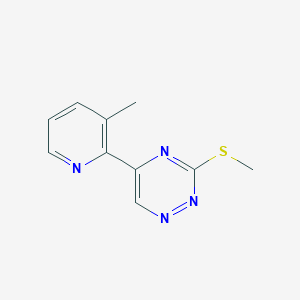![molecular formula C19H19N5O2 B13885554 1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol](/img/structure/B13885554.png)
1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol is a complex organic compound with a unique structure that includes a quinoline ring, azetidine rings, and a pyrazine ring.
Vorbereitungsmethoden
The synthesis of 1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol involves multiple steps, starting with the preparation of the quinoline and azetidine intermediates. The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The azetidine rings are typically formed through the cyclization of appropriate amine precursors under basic conditions. The final step involves the coupling of the quinoline and azetidine intermediates with the pyrazine ring, which can be achieved through nucleophilic substitution reactions .
Analyse Chemischer Reaktionen
1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic and optical properties.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its unique structural features that allow it to interact with biological macromolecules.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial agent and its ability to inhibit certain enzymes involved in disease pathways.
Wirkmechanismus
The mechanism of action of 1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate into DNA, disrupting the replication process and leading to antimicrobial effects. The azetidine rings can interact with enzyme active sites, inhibiting their activity and affecting various biochemical pathways. The pyrazine ring can participate in redox reactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol can be compared with other similar compounds, such as:
1-(Quinolin-2-yl)azetidin-3-ol: This compound lacks the pyrazine ring, making it less versatile in terms of chemical reactivity and biological activity.
1-(Quinolin-2-yl)pyrazin-2-ylmethanol: This compound lacks the azetidine rings, resulting in different physical and chemical properties.
1-(Quinolin-2-yl)azetidin-3-ylamine:
Eigenschaften
Molekularformel |
C19H19N5O2 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
1-[3-(1-quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol |
InChI |
InChI=1S/C19H19N5O2/c25-14-9-24(10-14)18-19(21-8-7-20-18)26-15-11-23(12-15)17-6-5-13-3-1-2-4-16(13)22-17/h1-8,14-15,25H,9-12H2 |
InChI-Schlüssel |
DFBWPIINFRZPSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=NC=CN=C2OC3CN(C3)C4=NC5=CC=CC=C5C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


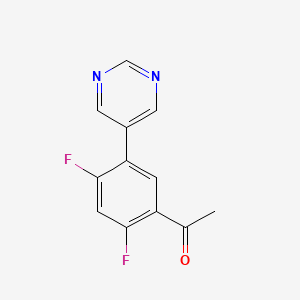

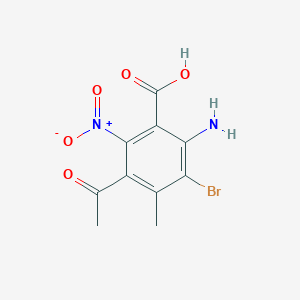

![2,3,4,5-tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid](/img/structure/B13885508.png)

